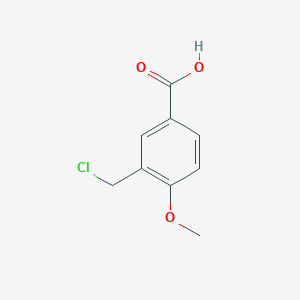

3-(Chloromethyl)-4-methoxybenzoic acid

Vue d'ensemble

Description

3-(Chloromethyl)-4-methoxybenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of this compound involves a one-step reaction. In the presence of zinc chloride, ferric chloride, and other Lewis acid catalysts, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent . The synthetic method is simple, easy to control, highly safe, and high in finished product yield .Molecular Structure Analysis

The molecular structure of this compound has been investigated. Correlations between Hammett substituent constants and calculated dipole moments and molecular transform and normalized molecular moment structure indices for m-chloromethylbenzoic acid were observed .Chemical Reactions Analysis

In zinc chloride, ferric chloride, and other Lewis acid catalysts, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent in one step . The synthetic method is a one-step reaction, and is simple and easy to control .Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.59 . It is soluble in methanol . Its melting point is 136-138 °C (lit.) .Applications De Recherche Scientifique

Synthesis of Derivatives

3-(Chloromethyl)-4-methoxybenzoic acid serves as a precursor in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 4-Hydroxyisophthalic acid via Blanc chloromethylation reaction, showcasing an overall yield of about 78% (He Deyun, 2011). Similarly, this acid is a part of the synthesis of a new organic heterocyclic ligand, 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, which exhibits stability at room temperature and decomposes in a three-step process (A. Dziewulska-Kułaczkowska & A. Bartyzel, 2013).

Analytical Chemistry and Environmental Impact

The derivatives of chloromethoxybenzoic acid, including 3-chloromethyl-4-methoxybenzoic acid, are integral to many pesticides. However, the residues of these chemicals can detrimentally affect the environment. This highlights the importance of developing sensitive methods for detecting these derivatives in environmental samples. The study emphasizes the role of soil microorganisms in detoxifying pesticides and notes the challenge posed by the recalcitrant nature of these derivatives, which hinders microbial decomposition (I. Maga et al., 2021).

Pharmaceutical and Biological Research

In pharmaceutical and biological contexts, this compound-related compounds are studied for their potential applications. For instance, silicon-containing bis-azomethines synthesized from p-aminobenzoic acid and bis(chloromethyl)dimethylsilane show promising antimicrobial activity against bacteria and fungi. These Schiff bases are recognized for their UV light absorption and fluorescence, along with their biological activity, making them significant in the development of new medicinal compounds (M. Zaltariov et al., 2015).

Mécanisme D'action

A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute ASA . Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .

Safety and Hazards

Orientations Futures

The novel salicylic acid derivative 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is a potential alternative compound to substitute ASA . It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity . This makes 3-CH2Cl a promising compound for “new” drug development .

Propriétés

IUPAC Name |

3-(chloromethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHHEPHRPIIYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

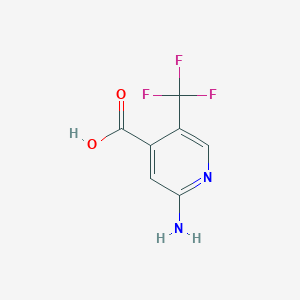

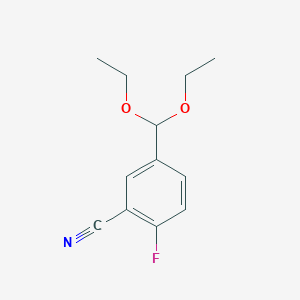

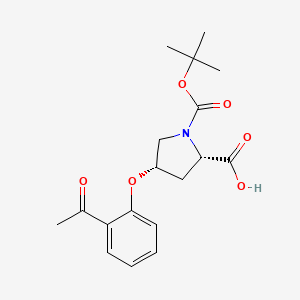

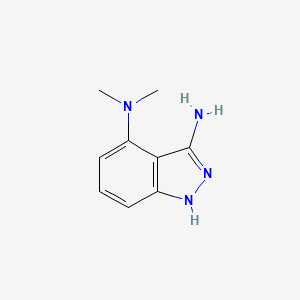

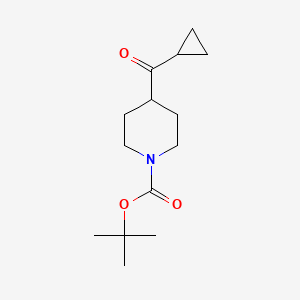

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1395648.png)

![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)

![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)